

2-Chloro-4-methyl-6-(methylthio)pyrimidine CAS number

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-4-methyl-6-(methylthio)pyrimidine

Cat. No.: B3024953

[Get Quote](#)

An In-depth Technical Guide to 2-Chloro-4-methyl-6-(methylthio)pyrimidine

Abstract: This technical guide provides a comprehensive overview of **2-Chloro-4-methyl-6-(methylthio)pyrimidine**, a key heterocyclic building block in modern organic synthesis. We delve into its fundamental physicochemical properties, explore its nuanced reactivity, present detailed synthetic protocols, and discuss its strategic applications in the fields of drug discovery and agrochemical development. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a deep technical understanding of this versatile reagent.

Introduction and Core Identification

2-Chloro-4-methyl-6-(methylthio)pyrimidine is a polysubstituted pyrimidine that serves as a valuable intermediate for the synthesis of a wide array of more complex molecular architectures. The pyrimidine core is a foundational scaffold in numerous biologically active compounds, including several commercial drugs, due to its ability to engage in various biological interactions such as hydrogen bonding and π -stacking.^{[1][2]} The strategic placement of a reactive chlorine atom, a modifiable methylthio group, and a methyl group provides multiple avenues for selective functionalization, making it a highly sought-after precursor in medicinal chemistry.

The primary identifier for this compound is its Chemical Abstracts Service (CAS) number: 89466-59-1.^{[3][4]}

Physicochemical and Structural Properties

The compound is typically a solid at ambient temperature and requires storage in an inert atmosphere at 2-8°C to ensure stability.^[4] Its key properties are summarized in the table below.

Property	Value	Source(s)
CAS Number	89466-59-1	[3][4]
Molecular Formula	C ₆ H ₇ CIN ₂ S	[3][4][5]
Molecular Weight	174.65 g/mol	[4][5][6]
Appearance	Solid	[4][6]
Purity	Typically ≥95%	[4][6]
Storage Temperature	2-8°C, under inert atmosphere	[4]
InChI Key	GLWCUQHONLZTOE- UHFFFAOYSA-N	[4][5]
SMILES	Cc1cc(nc(Cl)n1)SC	[5]

Reactivity Analysis and Synthetic Landscape

The synthetic utility of **2-Chloro-4-methyl-6-(methylthio)pyrimidine** stems from the distinct reactivity of its substituents. The pyrimidine ring is electron-deficient, which activates the chlorine atom at the C2-position for nucleophilic aromatic substitution (SNAr).

Caption: Key reactive sites of **2-Chloro-4-methyl-6-(methylthio)pyrimidine**.

Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

The most common transformation involves the displacement of the C2-chloro substituent. The electron-withdrawing nature of the two ring nitrogens makes the C2 and C4 positions highly electrophilic. This allows for efficient reaction with a wide range of nucleophiles.

- Amination: Reaction with primary or secondary amines is a cornerstone for building libraries of potential kinase inhibitors and other pharmacologically active molecules.
- Alkoxylation/Aryloxylation: Alcohols and phenols can displace the chloride, typically in the presence of a base, to form ether linkages.
- Thiolation: Thiols react readily to introduce new sulfur-containing moieties.

The regioselectivity of S_NAr reactions on substituted dichloropyrimidines can be complex, but in this molecule, the C2 position is the sole chloro-substituted site, simplifying reaction outcomes.^[7]

Oxidation and Subsequent Substitution of the Methylthio Group

While the methylthio group itself is a poor leaving group, it can be readily oxidized to the corresponding methylsulfonyl (-SO₂Me) group using oxidizing agents like m-chloroperoxybenzoic acid (mCPBA). The resulting sulfone is an excellent leaving group, enabling a second, sequential S_NAr reaction at the C6-position. This two-step process dramatically expands the synthetic possibilities, allowing for the creation of differentially substituted pyrimidines. Studies on related 2-sulfonylpyrimidines confirm their significantly higher reactivity compared to their 2-chloro or 2-methylthio counterparts.^[8]

Experimental Protocol: Synthesis of a 2-Aminopyrimidine Derivative

This section provides a validated, step-by-step methodology for a representative S_NAr reaction, demonstrating the practical application of the title compound.

Objective: To synthesize N-benzyl-4-methyl-6-(methylthio)pyrimidin-2-amine via nucleophilic substitution.

Materials:

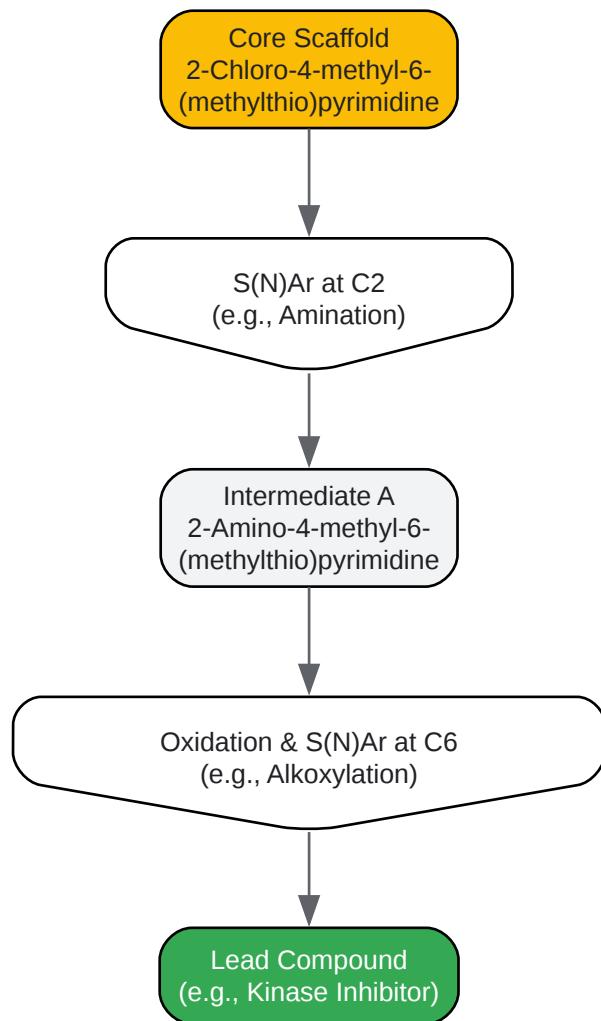
- **2-Chloro-4-methyl-6-(methylthio)pyrimidine** (1 eq.)
- Benzylamine (1.1 eq.)

- Potassium Carbonate (K_2CO_3) (2.0 eq.)
- Acetonitrile (CH_3CN) (approx. 0.1 M concentration)

[Click to download full resolution via product page](#)

Caption: Workflow for a typical aminodechlorination reaction.

Procedure:


- Reaction Setup: To a stirred solution of **2-Chloro-4-methyl-6-(methylthio)pyrimidine** in acetonitrile, add benzylamine followed by potassium carbonate.
- Heating: Heat the reaction mixture to reflux (approximately 82°C).
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
- Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts (K_2CO_3 and KCl) and wash the solid cake with a small amount of acetonitrile.
- Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude product.
- Purification: Purify the residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure N-benzyl-4-methyl-6-(methylthio)pyrimidin-2-amine.

Causality: Potassium carbonate acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Acetonitrile is a suitable polar aprotic solvent that facilitates the SNAr mechanism.

Applications in Drug Discovery

The pyrimidine scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs for oncology, infectious diseases, and CNS disorders.[\[2\]](#) **2-Chloro-4-methyl-6-(methylthio)pyrimidine** is a key starting material for accessing novel pyrimidine derivatives for drug development programs.

- **Kinase Inhibitors:** Many kinase inhibitors feature a 2-aminopyrimidine core, which serves as a hinge-binding motif in the ATP-binding pocket of kinases. This compound is an ideal precursor for synthesizing libraries of such inhibitors for cancer therapy.
- **Antimicrobial Agents:** Pyrimidine derivatives have shown broad-spectrum antimicrobial activity.[\[1\]](#) Functionalization of this scaffold can lead to new compounds targeting bacterial or fungal pathways.
- **Agrochemicals:** The reactivity of this compound is also harnessed in the development of new herbicides and fungicides, where the pyrimidine core contributes to the biological activity.[\[9\]](#)

[Click to download full resolution via product page](#)

Caption: Conceptual pathway from core scaffold to a potential lead compound.

Safety, Handling, and Storage

As a chemical intermediate, **2-Chloro-4-methyl-6-(methylthio)pyrimidine** must be handled with appropriate safety precautions.

Hazard Information	Precautionary & First Aid Measures
Pictogram: GHS07 (Exclamation Mark)[4]	Prevention: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection).[4]
Signal Word: Warning[4]	Response (Eyes): P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]
Hazard Statements:	Response (Skin): IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[10]
H315: Causes skin irritation[4]	Response (Inhalation): IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[10]
H319: Causes serious eye irritation[4]	Storage: Store in a well-ventilated place. Keep container tightly closed.[10]
H335: May cause respiratory irritation[4]	Disposal: Dispose of contents/container to an approved waste disposal plant.[10]

Handling: Use in a well-ventilated area or fume hood. Avoid generating dust. Ensure eyewash stations and safety showers are readily accessible.[10] Storage: Keep the container tightly sealed in a dry, cool, and well-ventilated place, preferably refrigerated (2-8°C) as recommended by suppliers.[4]

Conclusion

2-Chloro-4-methyl-6-(methylthio)pyrimidine is more than a mere chemical; it is an enabling tool for innovation in the life sciences. Its well-defined reactivity, characterized by a highly active C2-chloro position and a versatile C6-methylthio group, provides a reliable and predictable platform for constructing diverse molecular libraries. For researchers in drug discovery and agrochemical synthesis, a thorough understanding of this compound's properties and reaction mechanisms is essential for the efficient development of novel, high-value molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thio pyrimidine [m.chemicalbook.com]
- 4. 2-Chloro-4-methyl-6-(methylthio)pyrimidine | 89466-59-1 [sigmaaldrich.com]
- 5. GSRS [precision.fda.gov]
- 6. 4-Chloro-6-methyl-2-(methylthio)-pyrimidine | CymitQuimica [cymitquimica.com]
- 7. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Buy 2-Chloro-4-(methylthio)pyrimidine | 49844-93-1 [smolecule.com]
- 10. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [2-Chloro-4-methyl-6-(methylthio)pyrimidine CAS number]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3024953#2-chloro-4-methyl-6-methylthio-pyrimidine-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com